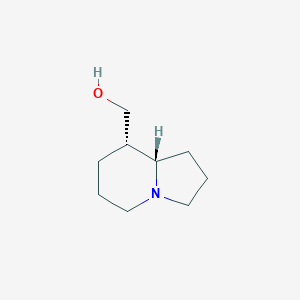
5-Ethyl-2-(isobutylthio)-6-methylpyrimidin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethyl-2-(isobutylthio)-6-methylpyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes an ethyl group, an isobutylthio group, and a methyl group attached to a pyrimidine ring. Pyrimidines are essential components in various biological processes and have significant applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(isobutylthio)-6-methylpyrimidin-4(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of appropriate aldehydes with thiourea under acidic conditions, followed by cyclization and alkylation reactions. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of raw materials and minimizing waste generation.
化学反应分析
Types of Reactions
5-Ethyl-2-(isobutylthio)-6-methylpyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or thioethers.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or alkoxides replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Amines or alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Amino or alkoxy derivatives of the pyrimidine ring.
科学研究应用
5-Ethyl-2-(isobutylthio)-6-methylpyrimidin-4(1H)-one has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in various biochemical pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 5-Ethyl-2-(isobutylthio)-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, altering their activity and modulating biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation.
相似化合物的比较
Similar Compounds
5-Ethyl-2-methylpyrimidine: Lacks the isobutylthio group, resulting in different chemical properties and biological activities.
2-Isobutylthio-6-methylpyrimidine: Similar structure but without the ethyl group, leading to variations in reactivity and applications.
6-Methyl-2-(isobutylthio)pyrimidine:
Uniqueness
5-Ethyl-2-(isobutylthio)-6-methylpyrimidin-4(1H)-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C11H18N2OS |
|---|---|
分子量 |
226.34 g/mol |
IUPAC 名称 |
5-ethyl-4-methyl-2-(2-methylpropylsulfanyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C11H18N2OS/c1-5-9-8(4)12-11(13-10(9)14)15-6-7(2)3/h7H,5-6H2,1-4H3,(H,12,13,14) |
InChI 键 |
ZTJQKTIREJBKJO-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N=C(NC1=O)SCC(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


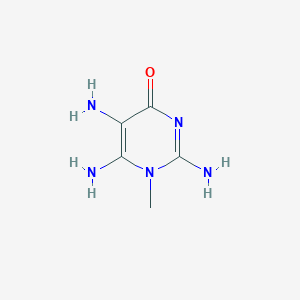
![6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylacetonitrile](/img/structure/B13121399.png)
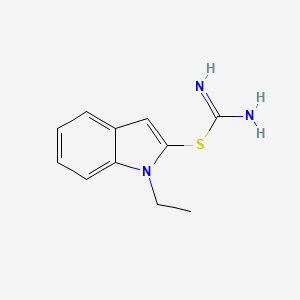
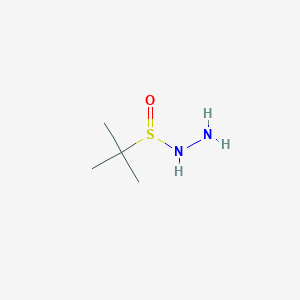
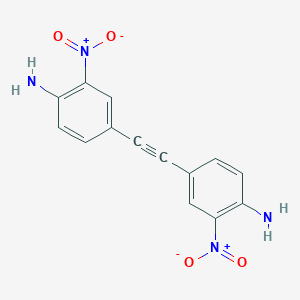
![6-(Hydroxymethyl)-2h-pyrazino[2,3-b][1,4]thiazin-3(4h)-one](/img/structure/B13121417.png)
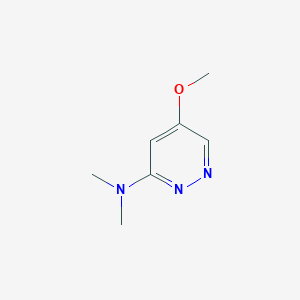
![tert-Butyl 3-broMo-2-(trifluoromethyl)-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13121434.png)
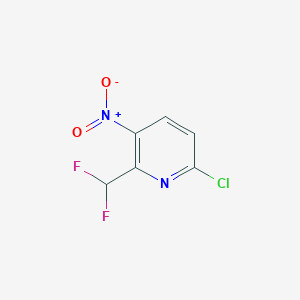
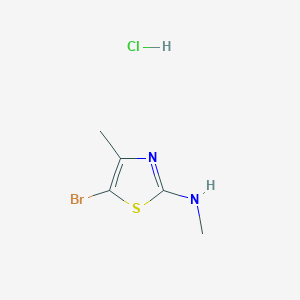
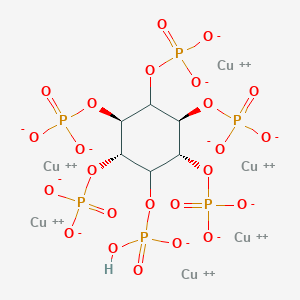

![(2S)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13121465.png)
